Roxifiban

GPIIb/IIIa Binding Affinity Kd

Roxifiban (DMP754), a non-peptide oral prodrug, hydrolyzes in vivo to the potent GPIIb/IIIa antagonist XV459 (Kd 1–2 nM) with a uniquely slow dissociation rate—distinguishing it from orbofiban, sibrafiban, and lotrafiban. Two characterized crystalline polymorphs (Form 1 & 2) enable formulation optimization. Clinically validated with sustained, dose-dependent platelet inhibition and only 2% thrombocytopenia in the ROCKET-I trial. Ideal reference standard for shear-induced platelet adhesion (IC50 35 nM), arterial thrombosis models, and drug-induced thrombocytopenia research. Not interchangeable with other fibans.

Molecular Formula C21H29N5O6
Molecular Weight 447.5 g/mol
CAS No. 170902-47-3
Cat. No. B1679589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoxifiban
CAS170902-47-3
SynonymsRoxifiban;  DMP754;  DMP 754;  DMP-754; 
Molecular FormulaC21H29N5O6
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC
InChIInChI=1S/C21H29N5O6/c1-3-4-9-31-21(29)25-17(20(28)30-2)12-24-18(27)11-15-10-16(26-32-15)13-5-7-14(8-6-13)19(22)23/h5-8,15,17H,3-4,9-12H2,1-2H3,(H3,22,23)(H,24,27)(H,25,29)/t15-,17+/m1/s1
InChIKeyIRAXRQFCCSHQDX-WBVHZDCISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Roxifiban (CAS 170902-47-3): A High-Affinity Oral GPIIb/IIIa Antagonist Prodrug for Antithrombotic Research


Roxifiban (CAS 170902-47-3), also known as DMP754, is a non-peptide isoxazoline-based oral prodrug that is hydrolyzed in vivo to its active free-acid form, XV459, a potent and selective antagonist of the platelet glycoprotein (GP) IIb/IIIa receptor (integrin αIIbβ3) [1][2]. As a member of the '-fiban' class of fibrinogen receptor antagonists, Roxifiban blocks the final common pathway of platelet aggregation by inhibiting fibrinogen binding to activated GPIIb/IIIa receptors [3]. Its development as an oral agent for chronic coronary artery disease (CAD) distinguishes it from intravenous GPIIb/IIIa inhibitors like abciximab and eptifibatide, and it exhibits a distinct binding profile characterized by high affinity for both resting and activated platelets and a relatively slow dissociation rate (Koff) [2][4].

Why Roxifiban's Binding Kinetics and Polymorphic Form Preclude Direct Substitution by Other Oral GPIIb/IIIa Antagonists


While several oral GPIIb/IIIa antagonists (e.g., orbofiban, sibrafiban, lotrafiban) were developed for similar indications, their pharmacological and clinical profiles differ substantially, making simple substitution between them scientifically unsound. Roxifiban's active metabolite, XV459, exhibits a uniquely high affinity for both resting and activated platelets (Kd 1-2 nM) and a slow off-rate (Koff), which distinguishes its binding kinetics from other 'fibans' like orbofiban and sibrafiban [1][2]. Furthermore, the existence of two distinct crystalline polymorphic forms of Roxifiban (Form 1 and Form 2), characterized by specific x-ray powder diffraction patterns, can significantly impact pharmaceutical properties such as solubility and stability, thereby affecting formulation, bioavailability, and batch-to-batch consistency [3]. In contrast to many other oral GPIIb/IIIa inhibitors that failed in clinical trials due to efficacy or safety concerns, Roxifiban demonstrated sustained, dose-dependent inhibition of platelet aggregation with a lower incidence of thrombocytopenia (2%) and no evidence of paradoxical platelet activation in humans, as confirmed in the ROCKET-I trial [4][5][6]. These compound-specific attributes—binding kinetics, solid-state form, and clinical safety profile—render generic interchangeability invalid and underscore the necessity for precise compound selection in research and development.

Quantitative Comparative Evidence for Roxifiban (XV459) vs. In-Class Oral GPIIb/IIIa Antagonists


Superior Binding Affinity for Resting and Activated Platelets vs. Orbofiban and Sibrafiban

The active form of Roxifiban, XV459, demonstrates the highest binding affinity for human platelets among several oral GPIIb/IIIa antagonists. In direct competition binding assays, XV459 exhibited a Kd of 1.0-1.4 nM for both resting and activated platelets, which is substantially lower (i.e., higher affinity) than orbofiban (free acid YZ202, Kd ~ 10 nM) and sibrafiban (free acid YZ211, Kd ~ 5 nM) [1][2][3].

GPIIb/IIIa Binding Affinity Kd Platelet Aggregation RGD Mimetic

Enhanced Potency in Inhibiting Shear-Induced Platelet Adhesion Compared to Orbofiban and Lotrafiban

Roxifiban (free acid form) was significantly more potent than several other oral GPIIb/IIIa antagonists in inhibiting shear-induced platelet adhesion, a physiologically relevant model of arterial thrombosis. Using the Cone and Plate(let) Analyzer (CPA) under high shear conditions, Roxifiban achieved an IC50 of 35 nM. This was markedly lower than orbofiban (IC50 = 606 nM) and lotrafiban (IC50 = 438 nM), and also outperformed the intravenous agents tirofiban (IC50 = 430 nM) and eptifibatide (IC50 = 5781 nM) [1].

Shear-Induced Platelet Adhesion IC50 Cone and Plate(let) Analyzer Thrombosis Model GPIIb/IIIa

Sustained Inhibition of Platelet Aggregation and Favorable Pharmacokinetic Profile in Healthy Volunteers

In a Phase I study in healthy volunteers, oral administration of Roxifiban resulted in rapid appearance and sustained plasma concentrations of the active metabolite XV459 throughout a 24-hour dosing interval, enabling once-daily (QD) dosing. The study demonstrated low intraindividual variability (coefficient of variation [CV] < 15%) and potent, sustained inhibition of ADP-induced platelet aggregation (IPA) over the entire dosing interval at doses as low as 0.5 mg [1]. This profile contrasts with other oral GPIIb/IIIa antagonists like orbofiban and sibrafiban, which exhibited higher variability and required multiple daily doses, contributing to their clinical failure [2][3].

Pharmacokinetics Pharmacodynamics Sustained Inhibition Oral Bioavailability XV459

Dose-Dependent, Sustained Platelet Inhibition in CAD Patients with No Evidence of Paradoxical Activation

In the ROCKET-I trial, a 24-week, randomized, double-blind study in patients with coronary artery disease (CAD), Roxifiban monotherapy and Roxifiban plus aspirin both resulted in a consistent and significant decrease in ADP-induced (P=0.0001) and collagen-induced (P=0.002) platelet aggregation compared to aspirin alone [1]. Crucially, flow cytometry analysis showed no evidence of paradoxical platelet activation, a controversial side effect associated with other oral GPIIb/IIIa antagonists, and revealed that co-administration with aspirin prevented a late increase in GP IIb/IIIa expression observed with Roxifiban monotherapy [1][2].

Coronary Artery Disease Platelet Aggregation ROCKET-I Dose-Response Safety

Recommended Research and Industrial Application Scenarios for Roxifiban (CAS 170902-47-3)


In Vitro Platelet Biology and Thrombosis Modeling: Reference Standard for High-Affinity GPIIb/IIIa Antagonism

Given its well-characterized high-affinity binding (Kd 1.0-1.4 nM) to both resting and activated platelets and its slow dissociation rate [1], Roxifiban (or its active form XV459) serves as an excellent reference standard for in vitro studies of platelet aggregation, adhesion, and GPIIb/IIIa receptor pharmacology. Its superior potency in shear-induced platelet adhesion assays (IC50 35 nM) [2] makes it particularly valuable for researchers investigating thrombus formation under physiologically relevant flow conditions, and for benchmarking novel antiplatelet compounds.

Pharmaceutical Development: Polymorph Screening and Formulation Optimization

The existence of two distinct crystalline polymorphic forms of Roxifiban (Form 1 and Form 2), as detailed in the patent literature [3], presents a clear opportunity for pharmaceutical scientists. Researchers can utilize these forms to conduct comparative solubility, stability, and dissolution studies. This is critical for selecting the optimal polymorph for formulation development, ensuring batch-to-batch consistency, and improving the oral bioavailability of this otherwise poorly soluble compound. The patent provides x-ray powder diffraction patterns for definitive identification.

Preclinical Antithrombotic Efficacy Studies: Validated Oral Agent for Canine Arterial Thrombosis Models

Roxifiban has been extensively validated in canine models of arterial thrombosis, demonstrating oral bioavailability of 20.8% and achieving 100% prevention of occlusive thrombus formation at low oral doses (0.3-0.4 mg/kg) [4]. This established in vivo efficacy profile, combined with its favorable PK/PD properties in humans [5], makes it a reliable positive control or reference compound for researchers evaluating novel oral antithrombotic agents in large animal models of coronary or carotid artery thrombosis.

Clinical Research: Investigating Mechanisms of Drug-Induced Thrombocytopenia and Immune Response

Roxifiban's clinical development program provided unique insights into the etiology of drug-induced thrombocytopenia (DIT). The observation of a 2% incidence of thrombocytopenia, linked to pre-existing or developing drug-dependent antibodies (DDABs) against GPIIb/IIIa, and the subsequent reduction of this incidence to 0.2% via prospective DDAB screening [6], positions Roxifiban as a valuable tool compound. Researchers studying immune-mediated adverse drug reactions can utilize this compound and the associated screening methodology to further investigate the mechanisms of antibody formation and its impact on platelet clearance.

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